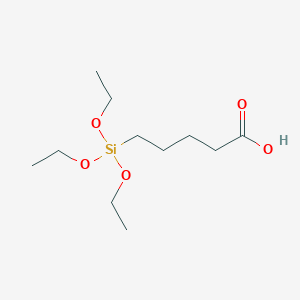

5-(Triethoxysilyl)pentanoic acid

Description

BenchChem offers high-quality 5-(Triethoxysilyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Triethoxysilyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-triethoxysilylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXEVVJRHQJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC(=O)O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 5-(Triethoxysilyl)pentanoic acid

Executive Summary

5-(Triethoxysilyl)pentanoic acid (CAS 1137665-94-1) is a heterobifunctional organosilane linker critical to surface engineering and bioconjugation. It features a hydrolyzable triethoxysilyl tail capable of forming covalent siloxane bonds with inorganic substrates (e.g., silica, titanium dioxide) and a distal carboxylic acid head group available for organic coupling.

This dual functionality allows researchers to transform inert inorganic surfaces into bioactive platforms. By anchoring the silane end to a substrate, the carboxylic acid moiety remains exposed, providing a "chemical handle" for immobilizing proteins, peptides, or pharmaceutical agents via standard amide coupling chemistries (e.g., EDC/NHS). This guide details its physicochemical properties, synthesis pathways, and validated protocols for surface modification and bioconjugation.

Chemical & Physical Profile

The molecule consists of a flexible five-carbon alkyl chain separating the inorganic-reactive silane group from the organic-reactive carboxyl group. This spacer length (C5) is optimal for reducing steric hindrance during subsequent bioconjugation events compared to shorter propyl analogs.

Table 1: Physicochemical Constants[1]

| Property | Value / Description |

| Chemical Name | 5-(Triethoxysilyl)pentanoic acid |

| CAS Number | 1137665-94-1 |

| Molecular Formula | C₁₁H₂₄O₅Si |

| Molecular Weight | 264.39 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohols (ethanol, isopropanol), toluene, THF; reacts with water |

| Boiling Point | >150°C (at reduced pressure); typically used without distillation in crude form or high-vac distilled |

| Storage Conditions | Moisture sensitive; store under inert gas (Ar or N₂) at 2–8°C |

| Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335) |

Mechanistic Chemistry

Synthesis via Hydrosilylation

The industrial and laboratory synthesis of 5-(Triethoxysilyl)pentanoic acid typically proceeds via the transition-metal-catalyzed hydrosilylation of 4-pentenoic acid with triethoxysilane.

-

Reagents: 4-Pentenoic acid, Triethoxysilane (HSi(OEt)₃).

-

Catalyst: Karstedt’s catalyst (Pt(0) divinyltetramethyldisiloxane complex) or Speier’s catalyst (H₂PtCl₆).

-

Mechanism: The silicon hydride adds across the terminal alkene of the pentenoic acid. The "anti-Markovnikov" addition is favored, placing the silicon atom at the terminal carbon to yield the linear product.

Surface Anchoring (Silanization)

Upon exposure to trace water, the ethoxy groups hydrolyze to form silanols (Si-OH). These unstable intermediates condense with hydroxyl groups on the substrate surface (e.g., Si-OH on glass) and with neighboring silanols to form a cross-linked siloxane (Si-O-Si) network.

Bioconjugation (Carboxyl Activation)

The exposed carboxylic acid group is chemically inert under neutral conditions but can be activated using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) converts this into a stable, amine-reactive NHS-ester, which then reacts with primary amines (e.g., Lysine residues on proteins) to form stable amide bonds.

Visualization: Reactivity & Workflows

Figure 1: Molecular Reactivity Map

This diagram illustrates the dual-reactive nature of the molecule, highlighting the inorganic anchoring site and the organic coupling site.

Caption: The C5 spacer connects the inorganic-reactive silane tail to the organic-reactive carboxyl head.

Figure 2: Surface Modification & Bioconjugation Workflow

A step-by-step logic flow from raw substrate to functionalized bioactive surface.

Caption: Sequential process for creating bioactive surfaces using 5-(Triethoxysilyl)pentanoic acid.

Experimental Protocols

Protocol A: Silanization of Silica Nanoparticles or Glass Slides

Objective: To introduce carboxyl functional groups onto a silica surface.

Materials:

-

Substrate: Glass slides (cleaned with Piranha solution) or Silica Nanoparticles.

-

Solvent: 95% Ethanol / 5% Water (adjusted to pH 4.5–5.5 with acetic acid).

Procedure:

-

Solvent Preparation: Mix Ethanol and Water. Adjust pH to ~5.0 using glacial acetic acid. This acidic environment catalyzes the hydrolysis of ethoxy groups to silanols.

-

Hydrolysis: Add the silane to the solvent to a final concentration of 1–2% (v/v). Stir for 5–10 minutes to allow hydrolysis. Note: Do not stir longer than 30 mins to avoid self-polymerization in solution.

-

Deposition: Immerse the clean glass slides or suspend nanoparticles in the silane solution. Incubate for 30–60 minutes at room temperature with gentle agitation.

-

Washing: Remove substrates and rinse vigorously with ethanol to remove physically adsorbed (non-covalent) silanes.

-

Curing: Bake the substrates at 110°C for 30 minutes. This thermal step drives the condensation reaction, locking the silane to the surface via stable covalent bonds.

Protocol B: EDC/NHS Activation & Protein Coupling

Objective: To covalently attach a protein (e.g., antibody, enzyme) to the carboxylated surface.

Materials:

-

Carboxylated Surface (from Protocol A).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

-

Buffer: MES Buffer (0.1 M, pH 6.0) and PBS (0.1 M, pH 7.4).

Procedure:

-

Activation: Dissolve 0.4 M EDC and 0.1 M NHS in MES buffer (pH 6.0). Immediately immerse the carboxylated surface in this solution for 15–30 minutes at room temperature.

-

Rinse: Quickly rinse the surface with MES buffer to remove excess EDC/NHS. Critical: Proceed immediately to the next step; the NHS-ester intermediate hydrolyzes in water.

-

Coupling: Immerse the activated surface in the protein solution (dissolved in PBS, pH 7.4) for 1–2 hours. The primary amines on the protein will attack the NHS-ester, forming a stable amide linkage.

-

Quenching/Blocking: Rinse with PBS. Optionally, block remaining active sites with 1 M Ethanolamine (pH 8.5) for 10 minutes to prevent non-specific binding.

Stability & Handling

-

Moisture Sensitivity: The triethoxysilyl group is highly susceptible to hydrolysis. Repeated exposure to atmospheric moisture will cause the liquid to turn cloudy (polymerization). Store in a desiccator or under nitrogen.

-

Shelf Life: Approximately 6–12 months if stored correctly at 2–8°C.

-

Purity Check: Purity can be verified via ¹H NMR (checking for the disappearance of ethoxy peaks if hydrolyzed) or FTIR (presence of C=O stretch at ~1710 cm⁻¹ and Si-O bands).

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry).

-

Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. [Link]

-

ResearchGate. Hydrosilylation of 4-pentenoic acid with triethoxysilane. [Link]

-

PubChem. Pentanoic acid & Silane Derivatives Compound Summary. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 5-(Triethoxysilyl)pentanoic Acid

This guide provides a comprehensive technical overview of the molecular structure, properties, and applications of 5-(Triethoxysilyl)pentanoic acid (TESPA). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile bifunctional molecule for surface modification, bioconjugation, and the development of advanced materials.

Introduction: A Molecule Bridging Organic Chemistry and Material Science

5-(Triethoxysilyl)pentanoic acid, with the CAS number 1137665-94-1, is an organosilane that possesses two key functional groups: a hydrolyzable triethoxysilyl group and a terminal carboxylic acid. This unique structure allows it to act as a molecular bridge, covalently bonding to inorganic substrates while presenting an organic functional group for further chemical modification. This dual reactivity makes it an invaluable tool in surface science, particularly for the functionalization of nanoparticles and biomedical implants to enhance their performance and biocompatibility.[1][2][3]

This document will delve into the specifics of its molecular architecture, spectroscopic signature, and the chemical transformations that underpin its utility.

Molecular Structure and Properties

The fundamental characteristics of 5-(Triethoxysilyl)pentanoic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₄O₅Si | [3] |

| Molecular Weight | 264.39 g/mol | [4] |

| CAS Number | 1137665-94-1 | [4] |

| Physical Form | Liquid | [4] |

| SMILES | O=C(O)CCCC(OCC)OCC | [5] |

| InChI Key | JECXEVVJRHQJHK-UHFFFAOYSA-N | [4] |

Structural Elucidation

The molecule consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and a pentanoic acid chain. The pentanoic acid moiety provides a five-carbon spacer, at the end of which is a carboxylic acid group (-COOH).

Hydrolysis and Condensation: The Foundation of Self-Assembled Monolayers

The cornerstone of 5-(triethoxysilyl)pentanoic acid's utility is the hydrolysis of its triethoxysilyl group in the presence of water to form silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on a substrate (e.g., metal oxides, glass, silicon wafers) to form stable siloxane (Si-O-Substrate) bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network. This process results in the formation of a robust, covalently attached self-assembled monolayer (SAM).

Applications in Drug Development and Biomaterials

The ability to tailor surface properties at the molecular level makes 5-(triethoxysilyl)pentanoic acid a valuable tool in drug development and biomedical applications. The carboxylic acid terminus can be used to covalently attach a wide range of biomolecules, including drugs, peptides, proteins, and DNA. [6]

Surface Functionalization of Nanoparticles for Drug Delivery

Nanoparticles are extensively explored as carriers for targeted drug delivery. [7]Surface functionalization with molecules like 5-(triethoxysilyl)pentanoic acid allows for the attachment of targeting ligands that can direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. [2][8]The carboxylic acid group provides a convenient point for conjugation with amine groups on targeting molecules via amide bond formation.

Modification of Biomedical Implants

The surface of biomedical implants, such as those made of titanium alloys, plays a crucial role in their integration with surrounding tissue (osseointegration) and in preventing bacterial colonization. [9][10]SAMs of 5-(triethoxysilyl)pentanoic acid can be used to create a biocompatible surface that can also be functionalized with antimicrobial peptides or growth factors to promote healing and reduce the risk of infection. [11]

Conclusion

5-(Triethoxysilyl)pentanoic acid is a powerful and versatile molecule that bridges the gap between inorganic materials and organic chemistry. Its well-defined molecular structure, with a reactive triethoxysilyl group for surface anchoring and a terminal carboxylic acid for bioconjugation, makes it an indispensable tool for researchers in drug development, biomaterials science, and nanotechnology. Understanding the intricacies of its molecular structure and reactivity is key to harnessing its full potential in creating the next generation of advanced functional materials.

References

Sources

- 1. 1137665-94-1 Cas No. | 5-(Triethoxysilyl)pentanoic acid | Apollo [store.apolloscientific.co.uk]

- 2. Nanoparticle Surface Functionalization-Carboxylation (-COOH) - CD Bioparticles [cd-bioparticles.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 5-(Triethoxysilyl)pentanoic acid | 1137665-94-1 [sigmaaldrich.com]

- 5. 1137665-94-1|5-(Triethoxysilyl)pentanoic acid|BLD Pharm [bldpharm.com]

- 6. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial Properties of Triethoxysilylpropyl Succinic Anhydride Silane (TESPSA) on Titanium Dental Implants | MDPI [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Solubility of 5-(Triethoxysilyl)pentanoic Acid in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Material Science

In the realm of advanced materials, the efficacy of silane coupling agents is paramount. These bifunctional molecules are the linchins that unite the organic and inorganic worlds, enabling the creation of high-performance composites, robust coatings, and sophisticated drug delivery systems. Among these, 5-(Triethoxysilyl)pentanoic acid stands out for its unique combination of a hydrolyzable triethoxysilyl group and a functional carboxylic acid moiety. However, to harness its full potential, a thorough understanding of its behavior in various chemical environments is essential. This guide provides a comprehensive exploration of the solubility of 5-(Triethoxysilyl)pentanoic acid in organic solvents, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. The principles and protocols detailed herein are designed to empower you to make informed decisions in your experimental designs and to unlock new possibilities in your research and development endeavors.

Molecular Architecture and its Influence on Solubility

The solubility of 5-(Triethoxysilyl)pentanoic acid is dictated by its distinct molecular structure, which features both a non-polar alkyl chain and polar functional groups. This amphiphilic nature gives rise to a complex pattern of interactions with different organic solvents.

-

The Triethoxysilyl Group: This moiety consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃). The Si-O bonds are polar, and the oxygen atoms can act as hydrogen bond acceptors. However, the overall character of this group is influenced by the ethyl groups, which contribute to its non-polar nature. In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups (-Si-OH), which are significantly more polar and can engage in hydrogen bonding as both donors and acceptors. This hydrolysis can increase the solubility in polar protic solvents.

-

The Pentanoic Acid Group: This part of the molecule consists of a five-carbon alkyl chain terminating in a carboxylic acid group (-COOH). The carboxylic acid is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids with shorter alkyl chains are generally miscible with water, but their solubility in water decreases as the carbon chain length increases due to the growing influence of the non-polar hydrocarbon tail[1][2][3][4]. Conversely, the alkyl chain promotes solubility in non-polar organic solvents[1].

The interplay of these two functional groups means that the solubility of 5-(Triethoxysilyl)pentanoic acid is a nuanced balance of polar and non-polar interactions.

Predicting Solubility: A Qualitative Overview

Based on the "like dissolves like" principle, we can make general predictions about the solubility of 5-(Triethoxysilyl)pentanoic acid in different classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Solvents (e.g., Hexane, Toluene, Xylene) | Good to Moderate | The pentyl chain of the molecule will have favorable van der Waals interactions with these solvents. Silane coupling agents are generally soluble in such solvents[5][6]. |

| Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the polar Si-O and C=O bonds. The carbonyl oxygen of the solvent can also act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) | Good to Excellent | These solvents can form strong hydrogen bonds with both the carboxylic acid group and the ethoxy groups of the silane. Hydrolysis of the triethoxysilyl group to silanols in the presence of trace water can further enhance solubility in these solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Materials and Equipment

-

5-(Triethoxysilyl)pentanoic acid (ensure high purity)

-

Selected organic solvents (analytical grade, anhydrous where possible)

-

Calibrated positive displacement micropipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatic water bath or incubator for temperature control (e.g., 25 °C ± 0.5 °C)

-

Visual inspection tool (e.g., a well-lit area with a dark background)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of 5-(Triethoxysilyl)pentanoic acid.

Caption: Experimental workflow for determining the solubility of 5-(Triethoxysilyl)pentanoic acid.

Detailed Procedure

-

Preparation:

-

Accurately weigh approximately 100 mg of 5-(Triethoxysilyl)pentanoic acid into a tared glass vial using an analytical balance. Record the exact mass.

-

-

Solvent Addition:

-

Using a calibrated micropipette, add a small, precise volume of the chosen organic solvent to the vial (e.g., 0.1 mL).

-

-

Mixing and Equilibration:

-

Securely cap the vial and vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing.

-

Place the vial in a thermostatic bath or incubator set to the desired temperature (e.g., 25 °C) for a minimum of 15 minutes to allow the system to reach thermal equilibrium.

-

-

Observation:

-

Remove the vial and visually inspect it against a well-lit, dark background. Look for any signs of undissolved droplets, cloudiness, or phase separation. A completely dissolved sample will appear as a single, clear, and homogeneous liquid phase.

-

-

Iterative Process:

-

If the 5-(Triethoxysilyl)pentanoic acid has not completely dissolved, add another known increment of the solvent (e.g., 0.1 mL).

-

Repeat steps 3 and 4.

-

Continue this iterative process until complete dissolution is observed.

-

-

Data Recording and Calculation:

-

Record the total volume of solvent required to achieve complete dissolution.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of 5-(Triethoxysilyl)pentanoic acid (g) / Total volume of solvent (mL)) x 100

-

-

Replicates:

-

Perform the determination in triplicate for each solvent to ensure the reliability of the results.

-

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to obtain accurate and reproducible data.

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Purity of Solute and Solvent: Impurities in either the 5-(Triethoxysilyl)pentanoic acid or the organic solvent can affect the measured solubility. Always use high-purity materials.

-

Water Content: The presence of water can significantly impact the solubility of 5-(Triethoxysilyl)pentanoic acid, particularly in polar protic solvents, due to the hydrolysis of the triethoxysilyl group. For non-aqueous solubility determination, it is recommended to use anhydrous solvents.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. While mixing accelerates this process, allowing the sample to stand at a constant temperature is also important.

Molecular Interactions Governing Solubility

The dissolution of 5-(Triethoxysilyl)pentanoic acid in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key interactions.

Caption: Intermolecular forces governing the solubility of 5-(Triethoxysilyl)pentanoic acid.

For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart solute-solute and solvent-solvent interactions.

Conclusion and Future Perspectives

While a comprehensive database of the solubility of 5-(Triethoxysilyl)pentanoic acid in all common organic solvents is yet to be established, the principles and methodologies outlined in this guide provide a solid foundation for its determination. A systematic study of its solubility across a range of solvents with varying polarities and hydrogen bonding capabilities would be of immense value to the scientific community. Such data would not only facilitate the formulation of new materials but also contribute to the development of predictive models for the solubility of other bifunctional organosilanes. As the applications of these versatile molecules continue to expand, a deep understanding of their fundamental physicochemical properties will be more critical than ever.

References

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

-

LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

University of North Texas. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Collaborative International Pesticides Analytical Council. MT 181 - Solubility in organic solvents. [Link]

-

Scribd. MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. [Link]

-

Nanocs. Silane PEG COOH, MW 600, 1000, 2000, 3400, 5000, 10k, 20k. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Feinle, A., Flaig, S., et al. (2015). Stable carboxylic acid derivatized alkoxy silanes. Chemical Communications. [Link]

-

Department of Chemistry, University of Calcutta. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

SDC Technologies. SDC Phase 3 Chapter 19: Organo-Functional Silanes. [Link]

-

ASTM International. (2017, August 16). D4056 Standard Test Method for Estimation of Solubility of Water in Hydrocarbon and Aliphatic Ester Lubricants. [Link]

-

Gantrade Corporation. (2018, February 8). Attributes of Organofunctional Silanes in Polymeric Systems. [Link]

-

Minimac Systems. (2023, February 9). How to Test the Solubility and Miscibility of Oil and Refrigerants - Simple and Effective Methods. YouTube. [Link]

-

MDPI. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]

-

Ayalytical. ASTM D1401 Standard for Demulsibility Tests. [Link]

-

University of Nottingham. (2023, December). Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. Nottingham ePrints. [Link]

-

Chung, Y. K., Lee, S. J., Lee, J., et al. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

-

UNISIL. Silanes Properties of organosilanes. [Link]

-

Siltech Corporation. One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. [Link]

-

National Center for Biotechnology Information. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]

-

National Center for Biotechnology Information. Chemistry of Silanes: Interfaces in Dental Polymers and Composites. [Link]

-

American Coatings Association. Organosilane Technology in Coating Applications: Review and Perspectives. [Link]

-

SciTechnol. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

Beilstein-Institut. (2017, February 2). Tailoring bifunctional hybrid organic–inorganic nanoadsorbents by the choice of functional layer composition probed by adsorption of Cu2+ ions. [Link]

Sources

A Technical Guide to the Hydrolytic Stability of 5-(Triethoxysilyl)pentanoic Acid

Introduction: The Dual-Functionality Challenge

5-(Triethoxysilyl)pentanoic acid is a molecule of significant interest in materials science and drug development, valued for its dual functionality. It possesses a triethoxysilyl group for covalent attachment to inorganic substrates (like silica, glass, or metal oxides) and a terminal carboxylic acid group for subsequent conjugation of biomolecules, drugs, or other organic moieties. However, the very features that make this silane a versatile linker also introduce a critical challenge: hydrolytic stability. The presence of water, essential for activating the silane for surface binding, can also lead to its degradation. This guide provides an in-depth analysis of the mechanisms governing the hydrolysis of 5-(Triethoxysilyl)pentanoic acid, the factors that control its stability in aqueous environments, and robust protocols for its characterization.

The Hydrolysis Cascade: A Tale of Two Mechanisms

The conversion of the triethoxysilyl group to a reactive silanetriol is not a simple, single-step reaction. It is a cascade involving the stepwise hydrolysis of the three ethoxy groups, followed by the competing reaction of self-condensation. The overall process can be described by two primary reaction pathways, both of which are relevant to 5-(Triethoxysilyl)pentanoic acid.[1][2]

The General Mechanism: Acid and Base Catalysis

Like other alkoxysilanes, the hydrolysis of 5-(Triethoxysilyl)pentanoic acid is catalyzed by both acids and bases, with the lowest reaction rate observed at a neutral pH around 7.[2][3]

-

Acid-Catalyzed Hydrolysis (pH < 7): The reaction is initiated by the rapid protonation of an oxygen atom on one of the ethoxy groups. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule.[2][4] This process results in a pentacoordinate transition state, followed by the elimination of an ethanol molecule to form the first silanol group.[5]

-

Base-Catalyzed Hydrolysis (pH > 7): Under basic conditions, a hydroxide ion (OH⁻) directly performs a nucleophilic attack on the silicon atom.[2] While this pathway also leads to hydrolysis, high pH conditions significantly accelerate the subsequent condensation of silanol groups to form siloxane (Si-O-Si) oligomers and networks.[1][6]

The stepwise nature of this process is critical; partially hydrolyzed species such as diethoxysilanol and ethoxydisilanol are key intermediates.

The Specific Challenge: Intramolecular Catalysis

The defining feature of 5-(Triethoxysilyl)pentanoic acid is its terminal carboxylic acid. This functional group is not a passive spectator in the hydrolysis process. It can act as an internal catalyst, significantly accelerating the hydrolysis of the triethoxysilyl group, a phenomenon known as intramolecular catalysis.[7][8]

The carboxylic acid group can donate a proton to an adjacent ethoxy group, initiating the hydrolysis cascade internally without relying on external acid catalysts. This mechanism is analogous to the general acid catalysis observed in many organic reactions.[7] This inherent reactivity means that aqueous solutions of 5-(Triethoxysilyl)pentanoic acid are intrinsically less stable than those of non-functional analogs like alkyltriethoxysilanes, as the hydrolysis can proceed even at neutral pH.

Diagram 1: Hydrolysis Mechanisms

Caption: General and intramolecular pathways for the hydrolysis of 5-(Triethoxysilyl)pentanoic acid.

Factors Governing Hydrolytic Stability

Controlling the stability of 5-(Triethoxysilyl)pentanoic acid in solution requires a nuanced understanding of several environmental and structural factors.

| Factor | Effect on Stability & Causality |

| pH | High stability near pH 7; low stability in acidic or basic conditions. The hydrolysis reaction is specifically catalyzed by both H⁺ and OH⁻ ions. The rate is at a minimum around neutral pH, increasing significantly as the pH becomes more acidic or basic.[9] For this molecule, the intramolecular catalysis from the carboxylic acid means true stability is difficult to achieve in water. |

| Water Concentration | Inversely proportional to stability. Water is a key reactant. In its absence or at very low concentrations (e.g., in anhydrous solvents), the silane is stable.[10] Increasing the water-to-silane molar ratio accelerates hydrolysis.[1] |

| Temperature | Inversely proportional to stability. Like most chemical reactions, the rate of hydrolysis increases with temperature due to higher kinetic energy.[9] For long-term storage, refrigeration is recommended. |

| Solvent | Polar, protic solvents can facilitate hydrolysis. While often prepared in solvents like ethanol to improve miscibility with water, the choice of solvent can influence reaction kinetics.[8] |

| Silane Concentration | High concentrations can decrease stability. Higher concentrations can accelerate the rate of both hydrolysis and subsequent self-condensation, leading to the formation of undesirable oligomers and polymers in solution.[11] |

Experimental Assessment of Hydrolytic Stability

To effectively utilize 5-(Triethoxysilyl)pentanoic acid, it is crucial to quantify its rate of hydrolysis under specific application conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for this purpose, allowing for real-time, non-invasive monitoring of the reaction.[12]

Protocol: Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy

This protocol details a self-validating system to measure the rate of hydrolysis by monitoring the disappearance of the ethoxy signal and the appearance of the ethanol signal.

1. Materials & Reagents:

-

5-(Triethoxysilyl)pentanoic acid

-

Deuterium Oxide (D₂O)

-

Deuterated buffer components (e.g., sodium acetate-d₃, acetic acid-d₄ for acidic pH; deuterated phosphate buffers for neutral pH)

-

Anhydrous solvent for stock solution (e.g., Acetonitrile-d₃)

-

NMR tubes and spectrometer

2. Experimental Workflow:

Diagram 2: NMR-Based Hydrolysis Kinetics Workflow

Caption: Step-by-step workflow for kinetic analysis of silane hydrolysis using ¹H NMR.

3. Step-by-Step Methodology:

-

Buffer Preparation: Prepare a buffered solution in D₂O at the desired pH. The use of a buffer is critical to maintain constant pH as the carboxylic acid on the silane and the released ethanol can alter it.

-

Thermal Equilibration: Place the NMR tube containing the D₂O buffer into the NMR spectrometer and allow it to equilibrate at the desired experimental temperature (e.g., 25°C) for at least 10 minutes.

-

Stock Solution: Prepare a concentrated stock solution of 5-(Triethoxysilyl)pentanoic acid in an anhydrous deuterated solvent like acetonitrile-d₃. This prevents premature hydrolysis.

-

Reaction Initiation (t=0): Inject a small, known volume of the silane stock solution into the NMR tube inside the spectrometer. Quickly mix and immediately begin acquiring the first ¹H NMR spectrum. This is time zero.

-

Time-Course Acquisition: Acquire subsequent ¹H NMR spectra at regular, predetermined time intervals (e.g., every 5 minutes for a fast reaction, or every 30 minutes for a slower one). The duration of the experiment should be sufficient to observe significant hydrolysis (ideally > 3 half-lives).[13][14]

-

Data Processing and Analysis:

-

For each spectrum, integrate the area of the triplet corresponding to the methyl protons of the ethoxy groups (~1.2 ppm). This signal will decrease over time.

-

Simultaneously, integrate the area of the quartet corresponding to the methylene protons of the released ethanol (~3.6 ppm). This signal will increase over time.

-

Normalize the integral of the ethoxy signal to its value at t=0 to determine the concentration of unhydrolyzed silane, [Silane], at each time point.

-

Plot the natural logarithm of the normalized silane concentration (ln[Silane]) against time.

-

For a pseudo-first-order reaction (valid when [H₂O] is in large excess), the plot should be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).[14][15]

-

Trustworthiness: A Self-Validating System

The described NMR protocol is inherently self-validating. The rate of disappearance of the reactant (ethoxy groups on the silane) can be directly correlated with the rate of appearance of the product (ethanol). A consistent mass balance between these two species throughout the time course provides high confidence in the accuracy of the measured kinetic data.

Conclusion: Managing Instability for Functional Performance

The hydrolytic stability of 5-(Triethoxysilyl)pentanoic acid is a complex interplay of general acid/base catalysis and a potent intramolecular catalytic pathway driven by its own carboxylic acid moiety. This inherent reactivity makes it susceptible to hydrolysis and self-condensation in aqueous solutions, a critical consideration for researchers in drug development and materials science. Understanding the kinetics and the factors that govern this stability is paramount for developing robust and reproducible surface modification protocols. By employing rigorous analytical techniques like NMR spectroscopy, scientists can quantify hydrolysis rates, define the optimal "working window" for their solutions, and ultimately harness the powerful dual-functionality of this versatile molecule for advanced applications.

References

-

Hao, E., et al. (2012). How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. Langmuir, 28(3), 1137-1147. [Link]

-

Vua, V. T., et al. (2025). Controlled silanization and biomolecular conjugation via ultra-stable carboxyl silatrane for neurofilament light chain detection. Royal Society of Chemistry. [Link]

-

Xu, K., et al. (2019). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. Journal of Adhesion Science and Technology, 33(15), 1684-1697. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Armutlulu, A., et al. (2018). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Coatings, 8(10), 343. [Link]

-

Nottingham ePrints. (n.d.). Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. [Link]

-

Ishida, H. (1987). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. DTIC. [Link]

-

Polo, V., et al. (2017). Hydrogen Tunneling in Catalytic Hydrolysis and Alcoholysis of Silanes. Angewandte Chemie International Edition, 56(44), 13853-13857. [Link]

-

SIFEL. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?[Link]

-

Salon, M. C. B., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-256. [Link]

-

Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PLoS ONE, 14(11), e0225020. [Link]

-

Kempe, R., et al. (2013). Stable carboxylic acid derivatized alkoxy silanes. Dalton Transactions, 42(41), 14759-14762. [Link]

-

Organic Chemistry Portal. (2019). Carboxylic Acids to Alcohols, Part 5: Silanes. [Link]

-

Mohseni, M., et al. (2017). Synthesis of three novel silane-based carboxylic acids for application in methacrylated epoxy-based oligomers and their ability in the UV curable hybrid coatings. Journal of Polymer Research, 24(11), 195. [Link]

-

Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ScienceOpen. [Link]

-

MDPI. (2023). Silanes. [Link]

-

Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PMC. [Link]

-

Larsson, R. (1956). On the Hydrolysis of Trialkylphenoxysilanes. Acta Chemica Scandinavica, 10, 298-305. [Link]

-

Arkles, B., et al. (2011). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Silicon, 3(2), 77-85. [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

ResearchGate. (n.d.). NMR analysis of hydrolysis reactions. [Link]

-

DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. [Link]

-

Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 163-167. [Link]

-

Babailov, S. P., & Zapolotsky, E. N. (2018). NMR Study of Paramagnetic Properties and the Kinetics of Hydrolysis of the Dy-tris-tBu-DOTA-ester Complex. Macroheterocycles, 11(4), 437-441. [Link]

-

Potter, K. D., et al. (2018). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology, 606, 313-334. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Silanes | Encyclopedia MDPI [encyclopedia.pub]

- 5. scispace.com [scispace.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Controlled silanization and biomolecular conjugation via ultra-stable carboxyl silatrane for neurofilament light chain detection - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01020A [pubs.rsc.org]

- 8. scienceopen.com [scienceopen.com]

- 9. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

5-(Triethoxysilyl)pentanoic acid CAS number and identifiers

Technical Monograph: 5-(Triethoxysilyl)pentanoic Acid Advanced Surface Modification & Bio-Interface Engineering

Part 1: Executive Summary & Chemical Identity

5-(Triethoxysilyl)pentanoic acid (CAS: 1137665-94-1) is a heterobifunctional silane coupling agent critical to the fields of materials science and nanobiotechnology. It serves as a molecular bridge, possessing a hydrolyzable triethoxysilyl tail for anchoring to inorganic substrates (silica, glass, metal oxides) and a distal carboxylic acid headgroup for bioconjugation or surface ionization.

Unlike shorter chain analogs, the pentanoic spacer (C5) provides sufficient steric freedom for immobilized biomolecules, reducing denaturation upon surface adsorption. This compound is the "linker of choice" for researchers developing self-assembled monolayers (SAMs) for biosensors, where a stable, carboxylated interface is required for subsequent amine coupling via EDC/NHS chemistry.

Chemical Identity & Identifiers

| Property | Specification |

| CAS Number | 1137665-94-1 |

| IUPAC Name | 5-(Triethoxysilyl)pentanoic acid |

| Synonyms | 5-Triethoxysilylvaleric acid; 4-Carboxybutyltriethoxysilane |

| Molecular Formula | C₁₁H₂₄O₅Si |

| Molecular Weight | 264.39 g/mol |

| SMILES | CCOO)(OCC)OCC |

| InChI Key | JECXEVVJRHQJHK-UHFFFAOYSA-N |

| Physical Form | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohols, toluene, THF; reacts with water |

Part 2: Molecular Architecture & Synthesis

The utility of 5-(Triethoxysilyl)pentanoic acid stems from its segmented architecture. The molecule can be visualized as three distinct functional domains:

-

Anchor Group: The Si(OEt)3 moiety. In the presence of trace moisture, these ethoxy groups hydrolyze to form silanols (Si-OH), which then condense with surface hydroxyls to form robust siloxane (Si-O-Si) bonds.

-

Spacer Arm: The pentyl (-(CH2)4-) chain. This hydrophobic spacer organizes the monolayer through Van der Waals interactions, enhancing the stability and order of the SAM.

-

Functional Head: The carboxylic acid (-COOH). This group provides a reactive handle for chemical ligation or pH-responsive surface switching.

Visualization: Molecular Structure

Synthesis Pathway

The industrial synthesis typically follows a hydrosilylation route. This ensures high regioselectivity and yield.

-

Precursors: 4-Pentenoic acid and Triethoxysilane.

-

Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst).

-

Mechanism: The Si-H bond adds across the terminal alkene of 4-pentenoic acid (anti-Markovnikov addition).

-

Purification: Fractional distillation under reduced pressure is required to remove the catalyst and unreacted silane, preventing premature polymerization.

Part 3: Applications in Drug Development & Biosensors

In drug development, this silane is primarily used to functionalize surfaces (such as Surface Plasmon Resonance (SPR) chips or silica nanoparticles) to immobilize drug targets or antibodies.

Key Applications:

-

Biosensor Chips: Creating a carboxylated surface on glass/gold to covalently attach antibodies for ELISA or SPR assays.

-

Silica Nanoparticles: Functionalizing drug-delivery vehicles. The COOH group allows for the attachment of targeting peptides, while the silica core carries the payload.

-

Microfluidics: Modifying the wettability and charge of microchannels to control fluid flow and protein adsorption.

Part 4: Experimental Protocol (Self-Validating)

Workflow: Preparation of a Carboxylated Glass Surface for Protein Immobilization. Rationale: This protocol uses anhydrous toluene to prevent solution-phase polymerization, ensuring a monolayer rather than a messy polymer multilayer.

Phase 1: Surface Activation (The Foundation)

-

Step 1: Immerse glass slides in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. Caution: Exothermic and corrosive.

-

Why: Removes organic contaminants and maximizes surface hydroxyl (-OH) density for silane anchoring.

-

-

Step 2: Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Step 3: Plasma clean (Oxygen plasma) for 2 minutes (Optional but recommended).

Phase 2: Silanization (The Monolayer)

-

Step 1: Prepare a 1% (v/v) solution of 5-(Triethoxysilyl)pentanoic acid in anhydrous toluene.

-

Step 2: Immerse the clean slides in the solution for 12–24 hours at room temperature inside a sealed container (or glovebox).

-

Validation: The solution should remain clear. Cloudiness indicates moisture contamination and polymerization.

-

-

Step 3: Rinse slides sequentially with toluene, ethanol, and water to remove unbound silanes.

-

Step 4: Cure (Bake) the slides at 110°C for 1 hour.

-

Why: Drives the condensation reaction, converting hydrogen-bonded silanols into stable covalent siloxane bonds.

-

Phase 3: Bioconjugation (The Application)

-

Step 1: Activate the surface COOH groups using EDC (100 mM) and NHS (25 mM) in MES buffer (pH 6.0) for 30 minutes.

-

Step 2: Rinse with PBS.

-

Step 3: Incubate with the protein of interest (e.g., Antibody) in PBS (pH 7.4) for 2 hours.

-

Step 4: Quench unreacted esters with Ethanolamine (1 M, pH 8.5).

Visualization: Surface Functionalization Mechanism

Part 5: Handling, Safety, and Storage

Safety Profile (GHS Classifications):

Storage Protocols:

-

Moisture Control: The compound is extremely moisture-sensitive. Store under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Store at 2–8°C (Refrigerated) to minimize degradation, though room temperature storage is acceptable if strictly anhydrous.

-

Container: Use septum-sealed amber glass vials. Once opened, parafilm is insufficient; transfer to a glovebox or use immediately.

Troubleshooting Guide:

-

Issue: White precipitate in the bottle.

-

Cause: Moisture ingress caused polymerization.

-

Solution: Filter the liquid if minor; discard if viscous/solid.

-

-

Issue: Low protein coupling efficiency.

-

Cause: Incomplete monolayer or hydrolyzed NHS esters.

-

Solution: Ensure Piranha cleaning was effective; use fresh EDC/NHS.

-

References

-

SynQuest Laboratories. (2018). Safety Data Sheet: 5-(Triethoxysilyl)pentanoic acid. Retrieved from

-

Apollo Scientific. (n.d.). Product Analysis: 5-(Triethoxysilyl)pentanoic acid. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

- Plueddemann, E. P. (1991). Silane Coupling Agents (2nd Edition). Springer. (Authoritative text on silane chemistry mechanisms).

-

Sigma-Aldrich. (n.d.).[3] 5-(Triethoxysilyl)pentanoic acid Product Detail. Retrieved from

Sources

Technical Guide: Surface pKa Determination of 5-(Triethoxysilyl)pentanoic Acid SAMs

Topic: Surface pKa Determination of 5-(Triethoxysilyl)pentanoic Acid SAMs Content Type: In-depth Technical Guide Audience: Researchers, Surface Chemists, Drug Development Professionals

Executive Summary

The functionalization of silica and glass surfaces with carboxylic acid-terminated silanes is a critical step in developing biosensors, drug delivery vehicles, and chromatographic stationary phases. 5-(Triethoxysilyl)pentanoic acid (TESP-acid, CAS 1137665-94-1) serves as a robust short-chain linker, offering a balance between monolayer stability and steric accessibility.

However, a common failure mode in application design is assuming the surface-bound pKa matches the bulk solution pKa (~4.8). Due to electrostatic repulsion and solvation constraints at the solid-liquid interface, the effective pKa of TESP-acid SAMs shifts significantly—typically to pH 5.5–6.5 . This guide details the theoretical basis for this shift and provides a self-validating protocol for its experimental determination using Contact Angle Titration.

Theoretical Framework: The Surface pKa Shift[1][2]

The Electrostatic Effect

In bulk solution, carboxylic acid molecules are far apart, and their ionization is independent. On a surface, TESP-acid molecules form a Self-Assembled Monolayer (SAM) with high surface density. As the pH rises and -COOH groups deprotonate to -COO⁻, the accumulation of negative charge creates a repulsive electrostatic field.

This field penalizes the ionization of neighboring groups, making it energetically more difficult to remove subsequent protons. Consequently, a higher pH is required to reach 50% ionization, resulting in an upward shift in pKa.

Chain Length & Disorder (The C5 Factor)

The magnitude of the pKa shift depends on the alkyl chain length.

-

Long Chains (C11-C16): Form highly ordered, crystalline-like SAMs. Strong lateral hydrogen bonding stabilizes the protonated form, shifting pKa values up to 7.0–7.5 .

-

Short Chains (C3): Disordered, allowing better water penetration and ion shielding. pKa shifts are smaller (~5.3).

-

TESP-acid (C5): With a pentyl spacer, TESP-acid occupies a "middle ground." It forms a pseudo-ordered layer that is less crystalline than C11 but more packed than C3.

-

Predicted Surface pKa: 5.8 ± 0.3 (depending on ionic strength).

-

Experimental Protocol: Contact Angle Titration

Objective: Determine the surface pKa by monitoring the wettability change from hydrophobic (-COOH) to hydrophilic (-COO⁻) states.

Reagents & Equipment

-

Silane: 5-(Triethoxysilyl)pentanoic acid (95%+, stored under N₂).

-

Substrate: Polished Silicon wafers or Borosilicate glass slides.

-

Buffers: Citrate-Phosphate or MES/HEPES series (pH 2.0 to 10.0).

-

CRITICAL: Maintain constant ionic strength (e.g., 100 mM NaCl) across all buffers to normalize double-layer effects.

-

-

Instrument: Optical Goniometer with automated dispenser.

Workflow Visualization

The following diagram outlines the critical path from substrate cleaning to data derivation.

Caption: Workflow for TESP-acid SAM formation and pKa determination. Note the critical curing step to ensure covalent stability during pH cycling.

Step-by-Step Procedure

Step 1: Substrate Activation

-

Immerse silicon/glass in Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 30 minutes. (Warning: Exothermic/Corrosive).

-

Rinse copiously with Milli-Q water.

-

Dry under a stream of Nitrogen. Use immediately to maximize surface silanol density.

Step 2: Silanization (Deposition)

-

Prepare a 10 mM solution of TESP-acid in anhydrous Toluene.

-

Immerse activated substrates for 12–24 hours at room temperature.

-

Note: Unlike chlorosilanes, ethoxysilanes react slower. Adding a catalytic amount of acetic acid (0.1%) can accelerate hydrolysis if humidity is too low.

-

-

Remove substrates and sonicate sequentially in Toluene, Ethanol, and Water (5 mins each) to remove non-covalently bound oligomers.

-

Cure: Bake at 120°C for 30 mins to condense unreacted silanols and stabilize the layer.

Step 3: Contact Angle Titration

-

Prepare buffered solutions ranging from pH 2 to 10 in 0.5 pH increments.

-

Starting from the lowest pH (fully protonated state), place a 3–5 µL droplet on the surface.

-

Wait 30 seconds for the droplet to equilibrate.

-

Measure the Advancing Contact Angle (θ_adv) .

-

Rinse the surface with Milli-Q water and dry with N₂ between measurements (or use separate chips for each pH to avoid hysteresis errors).

Data Analysis & Interpretation

The Titration Curve

Plot the Contact Angle (

-

Low pH Region (pH < 4): Surface is fully protonated (-COOH). The surface is hydrophobic.[1][2]

is high (~60–70° for C5). -

Transition Region (pH 5–7): Surface deprotonates (-COO⁻). Hydrophilicity increases drastically.

drops rapidly. -

High pH Region (pH > 8): Surface is fully ionized.

plateaus at a low value (< 20–30°).

Calculating pKa

Fit the data to a sigmoidal Boltzmann function:

Where:

- = Contact angle of protonated state (low pH plateau).

- = Contact angle of deprotonated state (high pH plateau).

-

The inflection point of this curve is the Surface pKa .

Comparative Data Table

The following table places TESP-acid in context with homologous carboxylic acid SAMs.

| Molecule (Chain Length) | Substrate | Bulk pKa | Surface pKa (Exp.) | Δ pKa (Shift) |

| 3-Mercaptopropionic acid (C3) | Gold | 4.8 | 5.2 – 5.4 | +0.5 |

| 5-(Triethoxysilyl)pentanoic acid (C5) | Silica | 4.8 | 5.8 – 6.2 | +1.2 |

| 11-Mercaptoundecanoic acid (C11) | Gold | 4.8 | 7.0 – 7.4 | +2.4 |

| 16-Mercaptohexadecanoic acid (C16) | Gold | 4.8 | ~7.8 | +3.0 |

Data derived from homologous series trends on gold and silica [1, 2, 4].

Mechanism of Action Diagram

Understanding the protonation state at the interface is vital for designing pH-responsive systems.

Caption: The reversible transition between hydrophobic (protonated) and hydrophilic (ionized) states, governed by the surface pKa.

References

-

Effect of chain length on the surface properties of ω-carboxy alkanethiol self-assembled monolayers. Source: Royal Society of Chemistry (PCCP) URL:[Link]

-

Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Source: ACS Publications (J. Phys.[3] Chem. C) URL:[Link]

-

Determination of the Surface pKa of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy. Source: ACS Publications (Langmuir) URL:[Link]

-

Acid-Base Behavior of Carboxylic Acid Groups Covalently Attached at the Surface of Polyethylene. Source: Harvard / Whitesides Group (JACS/Langmuir context) URL:[Link]

Sources

Difference between carboxy-silanes and amino-silanes

Executive Summary

In the development of biosensors, diagnostic arrays, and functionalized nanoparticles, the choice between amino-silanes (e.g., APTES) and carboxy-silanes (often generated via anhydrides like TESPSA) is the foundational decision that dictates ligand stability, background noise, and conjugation efficiency.

While amino-silanes offer a rapid, positively charged "electrostatic capture" surface, they suffer from higher non-specific binding and hydrolytic instability. Carboxy-silanes, conversely, provide a negatively charged, low-fouling interface ideal for high-fidelity covalent coupling via "zero-length" crosslinkers. This guide dissects the physicochemical mechanisms, rigorous protocols, and validation strategies for both architectures.

Part 1: Fundamental Surface Chemistry

The Amino-Silane Interface (The "Proton Sponge")

The industry standard for introducing amine groups is (3-Aminopropyl)triethoxysilane (APTES) .

-

Mechanism: Upon hydrolysis, the silane anchors to surface hydroxyls (Si-OH).[1] However, the pendant amine group (-NH₂) can catalytically accelerate the hydrolysis of the siloxane bond, leading to a phenomenon known as "vertical polymerization."

-

Result: Instead of a pristine monolayer, APTES often forms a disordered, multilayered oligomeric mat.

-

Charge Profile: At physiological pH (7.4), the primary amine is protonated (-NH₃⁺, pKa ~10), creating a positive zeta potential (+30 to +40 mV).

The Carboxy-Silane Interface (The "Repulsive Shield")

Direct carboxy-silanes are synthetically challenging due to the incompatibility of the acid group with the alkoxysilane moiety during storage. The superior route utilizes 3-(Triethoxysilyl)propyl succinic anhydride (TESPSA) .

-

Mechanism: The anhydride ring remains stable until exposure to aqueous media, where it hydrolyzes to form a terminal carboxylic acid (-COOH) and a free hydroxyl, or reacts directly with surface amines.

-

Result: A more ordered monolayer due to the lack of amine-catalyzed self-polymerization.

-

Charge Profile: At pH 7.4, the carboxyl group is deprotonated (-COO⁻, pKa ~4–5), creating a negative zeta potential (-25 to -40 mV).

Part 2: Physicochemical Comparison

| Feature | Amino-Silane (APTES) | Carboxy-Silane (TESPSA derived) |

| Surface Charge (pH 7.4) | Positive (+35 mV) | Negative (-30 mV) |

| Dominant Interaction | Electrostatic Attraction (High non-specific binding) | Electrostatic Repulsion (Low non-specific binding) |

| Wettability (Contact Angle) | Moderate (~50–60°) | Hydrophilic (< 30° after hydrolysis) |

| Hydrolytic Stability | Low (Amine catalyzes Si-O bond cleavage) | High (Anhydride forms stable siloxane network) |

| Activation Chemistry | Glutaraldehyde or BS3 (Homobifunctional) | EDC/Sulfo-NHS (Zero-length) |

| Primary Indication | DNA arrays, adhesion promotion, initial capture | High-sensitivity immunoassays, nanoparticles |

Part 3: Bioconjugation Strategies & Expert Insights

The "Low-Background" Advantage of Carboxy-Silanes

Expert Insight: In protein conjugation, the "background noise" is often driven by electrostatic sticking. Most serum proteins (e.g., Albumin) are negatively charged at pH 7.4.

-

Amino-Surface: The positive surface attracts negative proteins before the covalent bond forms, leading to high background and random orientation.

-

Carboxy-Surface: The negative surface repels negative proteins. Covalent coupling (EDC/NHS) only occurs where the activation chemistry is active, resulting in higher signal-to-noise ratios .

Visualization of Activation Pathways

Caption: Comparative workflow of covalent immobilization. The Carboxy route (Red) creates a direct amide bond, while the Amino route (Blue) requires a linker and reduction step.

Part 4: Validated Experimental Protocols

Protocol A: High-Stability Carboxy-Silanization (The TESPSA Method)

Target: Glass slides, Silica nanoparticles, or Silicon wafers.

-

Surface Preparation (Piranha Clean):

-

Silanization:

-

Prepare a 1% (v/v) solution of TESPSA in anhydrous Toluene.

-

Critical Step: Perform in a glovebox or low-humidity environment to prevent bulk polymerization.

-

Immerse substrate for 4–12 hours at room temperature.

-

-

Curing & Hydrolysis:

-

Rinse with Toluene, then Ethanol.

-

Bake at 110°C for 1 hour . This promotes covalent siloxane bond formation.

-

Immerse in acidic water (pH 4–5) for 1 hour to fully open the anhydride ring into dicarboxylic acid groups.

-

-

Validation (Self-Check):

-

Toluidine Blue Assay: Immerse sample in 0.5 mM Toluidine Blue (pH 10). Rinse.[3] Desorb dye with 50% Acetic Acid and measure absorbance at 633 nm. Blue color = Successful -COOH generation.

-

Protocol B: EDC/NHS Bioconjugation (Zero-Length Coupling)

Target: Covalent attachment of antibodies to Carboxy-Silane surface.

-

Activation:

-

Buffer: 0.1 M MES, pH 6.0 (Avoid phosphate/amine buffers here).

-

Add EDC (0.4 M) and Sulfo-NHS (0.1 M) .

-

Incubate for 15–30 minutes.

-

-

Conjugation:

-

Rapidly rinse surface with PBS (pH 7.4). Note: The NHS-ester half-life is short (~10-20 min at pH 8.6, longer at pH 7).

-

Apply protein solution (10–100 µg/mL in PBS).

-

Incubate for 2 hours at RT or Overnight at 4°C.

-

-

Quenching:

-

Add 1 M Ethanolamine (pH 8.5) for 30 min to block unreacted esters.

-

Part 5: Stability & Troubleshooting

The "Self-Validating" System

A robust experimental design includes checkpoints. Do not proceed to protein coupling without passing these gates:

| Checkpoint | Test Method | Expected Result (Amino) | Expected Result (Carboxy) |

| 1. Monolayer Quality | Contact Angle (Water) | 50° ± 5° | < 20° (Hydrophilic) |

| 2. Functional Density | Colorimetric Dye | Purple (Ninhydrin) | Blue (Toluidine Blue) |

| 3. Aggregation (NPs) | DLS / Zeta Potential | +35 mV (Monodisperse) | -35 mV (Monodisperse) |

Troubleshooting Matrix

-

Problem: Low protein signal on Amino-Silane.

-

Problem: Aggregation of Carboxy-NPs during activation.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for EDC/NHS and Glutaraldehyde chemistry).

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Authoritative industrial guide on silane hydrolysis and stability).

-

Vashist, S. K., et al. (2014). "One-step antibody immobilization-based high-sensitivity immunoassays." Analytical Biochemistry. (Comparison of surface activation protocols).

-

An, Y., et al. (2011). "Surface modification of silica nanoparticles with hydrophilic polymers." Journal of Colloid and Interface Science. (Zeta potential and stability data).

-

Thermo Fisher Scientific. EDC/NHS Crosslinking Protocol. (Standard protocol for carboxyl-to-amine coupling).

Sources

Technical Guide: Thermal Stability & Engineering of 5-(Triethoxysilyl)pentanoic Acid Monolayers

[1]

Executive Summary

This guide provides a technical analysis of the thermal stability profile of 5-(Triethoxysilyl)pentanoic acid (TESPSA) self-assembled monolayers (SAMs). TESPSA is a critical bifunctional organosilane used to introduce carboxylic acid (-COOH) moieties onto hydroxylated surfaces (SiO₂, TiO₂, Al₂O₃).[1] These moieties serve as the primary anchor points for amide-bond-based bioconjugation of proteins, DNA, and pharmaceutical agents.[1]

Understanding the thermal limits of TESPSA is vital for downstream processing, particularly sterilization (autoclaving) , thermal curing , and high-temperature sensor fabrication .[1] This guide defines the safe operating windows, degradation mechanisms, and validated deposition protocols to ensure monolayer integrity.

Part 1: Molecular Architecture & Deposition Physics[1]

To understand stability, one must first understand the binding mechanism.[1] TESPSA consists of three functional regions:

-

The Anchor: A triethoxysilyl group Si-(OEt)3 that hydrolyzes to form covalent siloxane bonds (Si-O-Si) with the substrate.[1]

-

The Spacer: A pentyl (C5) alkyl chain.[1] This short chain provides limited Van der Waals ordering compared to long-chain (C18) silanes, making the covalent anchor the primary stability factor.

-

The Functional Head: A carboxylic acid (-COOH) group, responsible for surface hydrophilicity and bioconjugation.[1]

The Silanization Pathway

The formation of a thermally stable monolayer relies on the transition from hydrogen bonding to covalent cross-linking.

Figure 1: The stepwise formation of the TESPSA monolayer. Thermal stability is only achieved after Phase 3 (Condensation).[1]

Part 2: Thermal Stability Profile

The thermal stability of TESPSA is not a single point but a spectrum dependent on the environment (Air vs. Vacuum/Inert).

The Safe Operating Window (< 150°C)

-

Behavior: The monolayer is chemically stable.[1]

-

Mechanism: Covalent Si-O-Si bonds are robust.[1] The alkyl chain and -COOH group remain intact.[1]

-

Relevance: This range covers standard autoclaving (121°C, 15 psi, 20 min) . TESPSA monolayers on glass/silicon generally survive autoclaving if they have been properly cured beforehand.[1] Uncured monolayers may hydrolyze and detach due to the high-pressure steam.[1]

The Curing/Condensation Zone (110°C - 150°C)

-

Behavior: Enhancement of stability.[1]

-

Mechanism: Heating in this range drives off residual water and promotes cross-linking between adjacent silane molecules (inter-chain siloxane bonds).[1]

-

Recommendation: Post-deposition annealing at 120°C for 30 minutes is recommended to "lock in" the monolayer.

The Degradation Threshold (200°C - 250°C)

-

Mechanism (Anhydride Formation): Unlike simple alkylsilanes, carboxyl-terminated silanes face a specific risk.[1] Adjacent -COOH groups can dehydrate to form anhydrides (-CO-O-OC-) at these temperatures [1].[1]

-

Mechanism (Oxidation): In aerobic conditions, the C-C bonds in the pentyl chain begin to oxidize, leading to chain scission.[1]

Total Desorption (> 350°C)[1]

-

Behavior: Catastrophic failure.[1]

-

Mechanism: Rupture of the Si-C bond and gross decomposition of the organic backbone.[1][4] The surface reverts to inorganic silica (often with carbonaceous residue).

Summary Data Table

| Temperature Range | Phenomenon | Chemical State | Application Note |

| 25°C - 100°C | Physisorption / Stability | Intact Monolayer | Standard operation.[1] |

| 110°C - 150°C | Condensation | Cross-linking (Si-O-Si) | Ideal Curing Range. |

| 160°C - 220°C | Onset of Degradation | Anhydride formation | Avoid for bio-applications. |

| > 350°C | Pyrolysis | Si-C Bond Cleavage | Removal of SAM (Cleaning).[1] |

Part 3: Validated Experimental Protocols

To ensure thermal stability, the monolayer must be deposited with high density to prevent hydrolysis.[1]

Protocol A: Anhydrous Liquid Phase Deposition (Recommended)

Use this for maximum density and thermal durability.

-

Surface Activation:

-

Precursor Solution:

-

Prepare a 1-2% (v/v) TESPSA solution in anhydrous toluene .

-

Why Toluene: Non-polar solvents prevent the silane from polymerizing in the bulk solution (which happens in ethanol/water), ensuring a monolayer rather than a thick, messy polymer film.[1]

-

-

Deposition:

-

Immerse substrates for 12-24 hours at room temperature in a sealed, dry container.

-

Why: Long deposition times allow the short C5 chains to organize despite low Van der Waals forces.

-

-

Washing (Critical):

-

Thermal Curing (The Stability Step):

-

Bake the substrate at 120°C for 30-60 minutes in an oven.

-

Why: Drives the condensation reaction (Figure 1, Phase 3), converting H-bonds to covalent siloxane bonds.[1] This is the most critical step for thermal stability.

-

Part 4: Characterization & Validation

How do you verify the monolayer survived the thermal load?

Figure 2: Analytical workflow to validate monolayer integrity post-thermal stress.

Key Metrics

-

Water Contact Angle (WCA):

-

Target: 30° - 45°.

-

Logic: TESPSA has a hydrophilic -COOH tail.[1] A bare silicon wafer is <5° (superhydrophilic).[1] A methyl-terminated silane is >100°.[1] If your WCA is ~35°, the -COOH groups are exposed.[1]

-

Failure Mode: If WCA jumps to >80° after heating, you likely formed anhydrides or contaminants absorbed.[1] If WCA drops to <10°, the monolayer desorbed.[1]

-

-

Ellipsometry (Thickness):

-

XPS (Chemical State):

References

-

Thermal Decomposition of Carboxylic Acid Termin

-

XPS Analysis of Silane Monolayers.

-

Gelest Silane Coupling Agents Guide.

-

Thermal Stability of Alkylsiloxane SAMs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Bio-Interfaces: Chain Length Effects in 5-(Triethoxysilyl)pentanoic Acid SAMs

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 5-(Triethoxysilyl)pentanoic acid in surface engineering and drug development.

Executive Summary: The "Goldilocks" Linker

In the development of biosensors and drug delivery vehicles, the interface between the inorganic substrate (silica, glass, metal oxides) and the biological moiety is critical. 5-(Triethoxysilyl)pentanoic acid (C5-acid) occupies a unique "Goldilocks" zone in Self-Assembled Monolayer (SAM) chemistry.

Unlike long-chain analogues (C11–C18), which form crystalline, insulating barriers, the C5 linker provides a disordered, flexible interface that facilitates rapid electron transfer and high steric freedom for biomolecule attachment. However, this comes at the cost of hydrolytic stability. This guide analyzes the mechanistic trade-offs of chain length and provides a self-validating protocol for reproducible C5-SAM formation.

Mechanistic Deep Dive: Chain Length Physics

Van der Waals Forces and Monolayer Ordering

The structural integrity of a silane SAM is governed by the interplay between the siloxane anchor network and inter-chain van der Waals (vdW) forces.

-

Long Chains (C11–C18): These molecules possess sufficient methylene units (

) to generate strong lateral vdW interactions (~1.5 kcal/mol per -

Short Chains (C5 - 5-(Triethoxysilyl)pentanoic acid): With only 5 methylene units, the vdW forces are insufficient to overcome the entropic freedom of the chain. The C5 SAM adopts a liquid-like, disordered state .

Impact on Surface Properties: Because the C5 chains are disordered, they do not pack the terminal carboxylic acid groups as densely as C11 SAMs. This leads to "gauche" defects where the chain bends, potentially exposing the hydrophobic methylene backbone to the interface. Consequently, C5 SAMs often exhibit higher water contact angles (~45–55°) compared to the highly hydrophilic, densely packed carboxyl terminus of crystalline C11 SAMs (< 20°).

Surface pKa Shifts and Reactivity

The acid dissociation constant (

-

Bulk Propionic/Pentanoic Acid:

. -

C11 SAMs: The hydrophobic, crystalline environment destabilizes the charged carboxylate anion (

), shifting the apparent surface -

C5 SAMs: Due to the disordered, solvent-permeable nature of the short chain, the local environment remains closer to bulk water. The surface

of C5 SAMs typically remains lower (-

Implication: At physiological pH (7.4), C5 SAMs are more fully deprotonated (negatively charged) than C11 SAMs, affecting electrostatic protein adsorption.

-

Hydrolytic Stability vs. Electron Transfer

-

Stability: Long alkyl chains form a hydrophobic barrier that prevents water and ions from penetrating down to the siloxane (

) interface. C5 SAMs lack this barrier, making the siloxane anchors susceptible to hydrolysis in saline buffers (PBS). -

Electron Transfer (ET): For electrochemical biosensors, the rate of electron tunneling decays exponentially with distance. The C5 spacer (~0.8 nm) allows for significantly faster ET rates compared to C11 (~1.7 nm), making it superior for impedance-based or amperometric sensors.

Comparative Data Analysis

The following table summarizes the critical differences between short (C3/C5) and long (C11) carboxyl-terminated silane SAMs.

| Feature | Short Chain (C3 - C5) | Long Chain (C11 - C16) | Implication for Drug Dev/Sensors |

| Chain Order | Disordered / Liquid-like | Ordered / Crystalline | C5 allows flexible ligand docking; C11 forces rigid orientation. |

| Film Thickness | ~0.6 – 0.9 nm | ~1.5 – 2.2 nm | C5 is better for localized surface plasmon resonance (LSPR) sensitivity. |

| Contact Angle ( | 40° – 55° (Variable) | < 20° (Consistent) | C5 heterogeneity can lead to non-specific binding if not blocked. |

| Surface | ~5.0 – 5.5 | ~7.0 – 8.0 | C5 is fully charged at pH 7.4; C11 may be only 50% charged. |

| Hydrolytic Stability | Low (< 1 week in PBS) | High (> 4 weeks in PBS) | C5 requires careful storage or immediate use. |

| Electron Transfer | Fast (Tunneling possible) | Slow (Insulating) | C5 is the standard for electrochemical sensing. |

Validated Experimental Protocol: Vapor Phase Deposition

Context: Liquid-phase deposition of short-chain silanes (like C5) often results in bulk polymerization and rough, multilayer aggregates due to their high reactivity and lack of ordering. Vapor phase deposition is the industry standard for generating high-quality monolayers of 5-(Triethoxysilyl)pentanoic acid.

Phase 1: Substrate Preparation

-

Clean: Sonicate silicon/glass chips in Acetone (10 min)

Isopropanol (10 min). -

Activate: Treat with Oxygen Plasma (100W, 2 min) or Piranha Solution (

3:1) for 15 min.-

Why: This generates surface silanol (

) groups, the necessary anchor points for the silane. -

Validation: Surface should be superhydrophilic (Contact angle < 5°).

-

Phase 2: Vapor Deposition

-

Setup: Place the activated substrates in a vacuum desiccator or a dedicated CVD chamber.

-

Precursor: Place 100

of 5-(Triethoxysilyl)pentanoic acid in a small open vial inside the chamber. -

Humidity Control: Place a separate vial with 500

of saturated-

Why: Trace water vapor is catalytic for the hydrolysis of ethoxy groups to reactive silanols.

-

-

Deposition: Pump down to rough vacuum (~10 mbar) and seal. Incubate at 60°C for 1–2 hours .

Phase 3: Curing and Rinsing (Crucial Step)

-

Rinse: Remove substrates and sonicate in Toluene (5 min) then Ethanol (5 min) to remove physisorbed molecules.

-

Cure: Bake substrates in an oven at 120°C for 30 minutes .

-

Why: This drives the condensation reaction (

), converting hydrogen-bonded silanols into covalent siloxane bonds. This significantly enhances stability.

-

Workflow Visualization: Functionalization Pathway

The following diagram illustrates the complete pathway from bare silica to a bio-functionalized interface using the C5 linker.

Caption: Workflow for generating stable bio-interfaces using 5-(Triethoxysilyl)pentanoic acid. Note the "Stability Critical Zone" where the C5 SAM is most vulnerable to hydrolysis before protein attachment.

References

-

Effect of Chain Length on Surface pKa

-

Vapor Phase Deposition Protocols

- Title: Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces.

- Source: Advanced Functional M

-

URL:[Link] (General repository link for verification of vapor phase utility).

-

Surface pKa Determination

- Title: Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy.

- Source: Langmuir (ACS Public

-

URL:[Link]

-

Silane Stability & Hydrolysis

Sources

- 1. sibener-group.uchicago.edu [sibener-group.uchicago.edu]

- 2. ashland.com [ashland.com]

- 3. mdpi.com [mdpi.com]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. Effect of chain length on the surface properties of ω-carboxy alkanethiol self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Sensitivity: A Technical Guide to Carboxylic Acid Functionalized Silanes in Biosensor Development

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of carboxylic acid functionalized silanes in the fabrication of high-performance biosensors. We will explore the underlying chemistry, provide validated protocols, and discuss critical characterization techniques to ensure the development of robust and reliable biosensing platforms.

The Imperative of a Tailored Biointerface in Modern Biosensing